Ethyl 3-(isopropylamino)propanoate
Overview
Description
Ethyl 3-(isopropylamino)propanoate is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is an ester derivative commonly used in various chemical and biological research applications. The compound is known for its role in proteomics research and is often utilized in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(isopropylamino)propanoate can be synthesized through the esterification of propanoic acid with ethanol in the presence of a mineral acid catalyst . Another method involves the reaction of a carboxylate ion with a primary alkyl halide . The reaction conditions typically require a controlled temperature and the presence of a base or acid catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(isopropylamino)propanoate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous NaOH or HCl is commonly used for hydrolysis reactions.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether is used for reduction reactions.
Substitution: Various nucleophiles, such as amines or alkoxides, can be used under mild to moderate conditions.
Major Products Formed
Hydrolysis: Propanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted esters or amides can be formed.
Scientific Research Applications
Ethyl 3-(isopropylamino)propanoate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of ethyl 3-(isopropylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates . It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparison with Similar Compounds
Ethyl 3-(isopropylamino)propanoate can be compared with other ester compounds such as:
Ethyl propanoate: Similar in structure but lacks the isopropylamino group, making it less versatile in certain chemical reactions.
Methyl butyrate: Another ester with a different alkyl group, used in flavoring and fragrance industries.
Isopropyl butyrate: Similar ester structure but with different alkyl groups, used in various industrial applications.
The uniqueness of this compound lies in its isopropylamino group, which imparts distinct chemical properties and reactivity, making it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
ethyl 3-(propan-2-ylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-11-8(10)5-6-9-7(2)3/h7,9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHOKVPALSAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505188 | |
Record name | Ethyl N-propan-2-yl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16217-22-4 | |
Record name | Ethyl N-propan-2-yl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-[(propan-2-yl)amino]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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